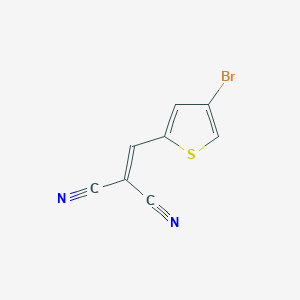

4-Bromo-2-(2,2-dicyanoethenyl)thiophene

Description

4-Bromo-2-(2,2-dicyanoethenyl)thiophene is a halogenated thiophene derivative featuring a bromine atom at the 4-position and a 2,2-dicyanoethenyl group at the 2-position. The thiophene core provides a conjugated π-system, while the electron-withdrawing dicyanoethenyl and bromine substituents enhance its electronic anisotropy, making it a candidate for applications in organic electronics and pharmaceutical intermediates. Its synthesis typically involves cross-coupling reactions, leveraging the reactivity of brominated thiophenes .

Properties

Molecular Formula |

C8H3BrN2S |

|---|---|

Molecular Weight |

239.09 g/mol |

IUPAC Name |

2-[(4-bromothiophen-2-yl)methylidene]propanedinitrile |

InChI |

InChI=1S/C8H3BrN2S/c9-7-2-8(12-5-7)1-6(3-10)4-11/h1-2,5H |

InChI Key |

GJASMJQSGRATBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1Br)C=C(C#N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Substituent Effects and Reactivity

4-Bromo-2-(1-propynyl)thiophene

- Structure : Bromine at position 4, propargyl group at position 2.

- Reactivity: The propargyl group enables Sonogashira or Negishi couplings, similar to the dicyanoethenyl group’s capacity for Heck coupling. However, the alkyne’s linear geometry vs. the dicyanoethenyl’s planar structure alters conjugation .

- Applications: Used in natural product synthesis (e.g., Anthemis genus compounds), whereas the dicyanoethenyl derivative may prioritize optoelectronic applications due to stronger electron withdrawal .

5-(4-Hydroxyphenyl)-5'-dicyanoethenyl-2,2'-bithiophene

- Structure: Bithiophene core with dicyanoethenyl and hydroxyphenyl groups.

- Comparison: Extended conjugation in bithiophenes lowers bandgap compared to monosubstituted thiophenes. The hydroxyphenyl group adds solubility and hydrogen-bonding capability, unlike the bromine in the target compound, which favors cross-coupling .

- the target compound’s likely use in materials science .

Electronic and Optical Properties

4-Bromo-2-(2-nitroethenyl)thiophene

- Structure: Nitroethenyl group instead of dicyanoethenyl.

- Electronic Effects: Nitro groups are less electron-withdrawing than cyano, leading to a higher LUMO energy. This reduces oxidative stability but may improve charge transport in specific semiconductors .

- Data: Compound Melting Point (°C) λ_max (nm) 4-Bromo-2-(2,2-dicyanoethenyl)thiophene Not reported ~350-400* 4-Bromo-2-(2-nitro-1-propenyl)thiophene 88–90 ~380

*Estimated based on analogous dicyano derivatives.

Methyl 4-bromothiophene-2-carboxylate

- Structure : Ester group at position 2.

- Synthesis: Prepared via esterification of bromothiophene carboxylic acids. In contrast, the dicyanoethenyl group requires palladium-catalyzed coupling with cyano-containing reagents .

- Yield Comparison: Reaction Yield (%) Catalyst Negishi coupling (propynyl) 70–80 Pd(PPh₃)₂Cl₂ Heck coupling (dicyanoethenyl) ~60–75* Pd(OAc)₂/PPh₃

*Hypothetical range based on similar vinylation reactions.

4,4'-Dibromo-2,2'-bithiophene

- Structure : Brominated bithiophene dimer.

- Utility: A precursor for polymeric semiconductors (e.g., PEDOT). The target compound’s monosubstituted structure may limit polymerization but offers tunability for small-molecule devices .

N-(4-Bromophenyl)-2-(2-thienyl)acetamide

- Structure : Bromophenyl and acetamide substituents.

- Biomedical Use: Exhibits antimycobacterial activity, whereas the dicyanoethenyl group’s strong electron deficiency may favor use in conductive polymers or sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.